molecular formula C33H65O8P B1222243 1-Hexadecanoyl-2-tetradecanoyl-sn-glycero-3-phosphate

1-Hexadecanoyl-2-tetradecanoyl-sn-glycero-3-phosphate

Cat. No.: B1222243
M. Wt: 620.8 g/mol
InChI Key: GLOXZZHEZYKXNV-WJOKGBTCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-hexadecanoyl-2-tetradecanoyl-sn-glycero-3-phosphate is a 1-acyl-2-tetradecanoyl-sn-glycero-3-phosphate in which the 1-acyl group is specified as hexadecanoyl (palmitoyl). It is a 1-acyl-2-tetradecanoyl-sn-glycero-3-phosphate and a tetradecanoate ester. It is a conjugate acid of a this compound(2-).
PA(16:0/14:0), also known as PA(30:0), belongs to the class of organic compounds known as 1, 2-diacylglycerol-3-phosphates. These are glycerol-3-phosphates in which the glycerol moiety is bonded to two aliphatic chains through ester linkages. Thus, PA(16:0/14:0) is considered to be a glycerophosphate lipid molecule. PA(16:0/14:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PA(16:0/14:0) has been primarily detected in blood. Within the cell, PA(16:0/14:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PA(16:0/14:0) participates in a number of enzymatic reactions. In particular, PA(16:0/14:0) can be biosynthesized from lpa(16:0/0:0) and tetradecanoyl-CoA through the action of the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase. Furthermore, PA(16:0/14:0) can be converted into DG(16:0/14:0/0:0) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, PA(16:0/14:0) can be biosynthesized from lpa(16:0/0:0) and tetradecanoyl-CoA;  which is mediated by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase. Furthermore, PA(16:0/14:0) can be converted into DG(16:0/14:0/0:0);  which is catalyzed by the enzyme phosphatidate phosphatase. Furthermore, PA(16:0/14:0) can be biosynthesized from lpa(16:0/0:0) and tetradecanoyl-CoA through the action of the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase. Finally, PA(16:0/14:0) can be converted into DG(16:0/14:0/0:0);  which is catalyzed by the enzyme phosphatidate phosphatase. In humans, PA(16:0/14:0) is involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/14:0/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/14:0/24:0) pathway, de novo triacylglycerol biosynthesis TG(16:0/14:0/18:3(6Z, 9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/14:0/22:1(13Z)) pathway.

Properties

Molecular Formula

C33H65O8P

Molecular Weight

620.8 g/mol

IUPAC Name

[(2R)-3-phosphonooxy-2-tetradecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C33H65O8P/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-32(34)39-29-31(30-40-42(36,37)38)41-33(35)28-26-24-22-20-17-14-12-10-8-6-4-2/h31H,3-30H2,1-2H3,(H2,36,37,38)/t31-/m1/s1

InChI Key

GLOXZZHEZYKXNV-WJOKGBTCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Hexadecanoyl-2-tetradecanoyl-sn-glycero-3-phosphate
Reactant of Route 2
Reactant of Route 2
1-Hexadecanoyl-2-tetradecanoyl-sn-glycero-3-phosphate
Reactant of Route 3
Reactant of Route 3
1-Hexadecanoyl-2-tetradecanoyl-sn-glycero-3-phosphate
Reactant of Route 4
Reactant of Route 4
1-Hexadecanoyl-2-tetradecanoyl-sn-glycero-3-phosphate
Reactant of Route 5
Reactant of Route 5
1-Hexadecanoyl-2-tetradecanoyl-sn-glycero-3-phosphate
Reactant of Route 6
1-Hexadecanoyl-2-tetradecanoyl-sn-glycero-3-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.